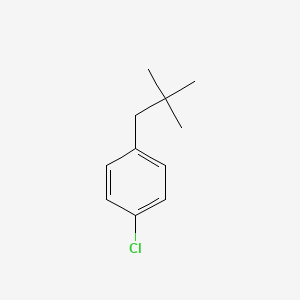
4-Bromo-3-fluorothiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-fluorothiophene-2-carbaldehyde is a heterocyclic compound with the molecular formula C5H2BrFOS and a molecular weight of 209.04 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine and fluorine atoms on the thiophene ring makes this compound particularly interesting for various chemical applications.
Preparation Methods
The synthesis of 4-Bromo-3-fluorothiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the functionalization of the thiophene ring. For instance, direct fluorination of thiophene with molecular fluorine (F2) can be used to introduce the fluorine atom . The bromine atom can be introduced through bromination reactions using reagents like N-bromosuccinimide (NBS). The aldehyde group is typically introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3 .
Chemical Reactions Analysis
4-Bromo-3-fluorothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
4-Bromo-3-fluorothiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and other bioactive molecules.
Industry: The compound is used in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluorothiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets. The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
4-Bromo-3-fluorothiophene-2-carbaldehyde can be compared with other similar compounds, such as:
3-Fluorothiophene-2-carbaldehyde: This compound lacks the bromine atom but has similar reactivity and applications.
4-Bromo-2-thiophenecarboxaldehyde: This compound lacks the fluorine atom but shares similar chemical properties and uses.
3-Bromo-2-thiophenecarboxaldehyde: This compound has the bromine atom at a different position, which can affect its reactivity and applications.
The unique combination of bromine and fluorine atoms in this compound makes it a valuable compound for various chemical and biological studies.
Properties
Molecular Formula |
C5H2BrFOS |
|---|---|
Molecular Weight |
209.04 g/mol |
IUPAC Name |
4-bromo-3-fluorothiophene-2-carbaldehyde |
InChI |
InChI=1S/C5H2BrFOS/c6-3-2-9-4(1-8)5(3)7/h1-2H |
InChI Key |
ZEWCYKWVRIGTDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(S1)C=O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



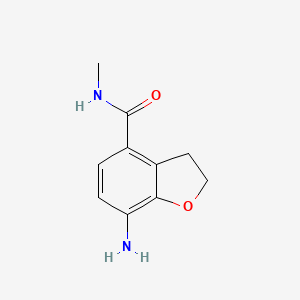
![5-(1,5-Dimethyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13926473.png)
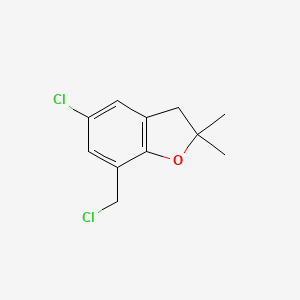

![Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide](/img/structure/B13926486.png)

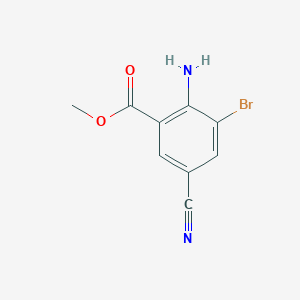
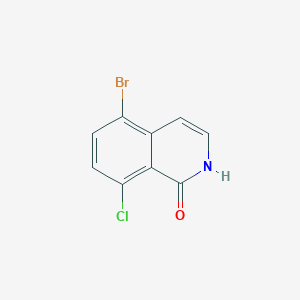
![N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B13926516.png)
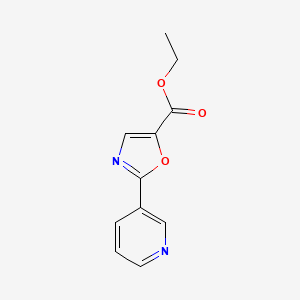
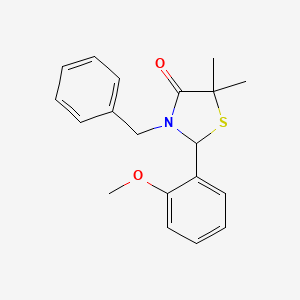
![3-iodo-5-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13926530.png)
